molecular formula C14H21FN2O2 B13868671 1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine

1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine

Cat. No.: B13868671
M. Wt: 268.33 g/mol
InChI Key: WZDXKLBKPWHVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-ethoxyethoxy)-2-fluorophenyl]piperazine typically involves the reaction of 4-(2-ethoxyethoxy)-2-fluoroaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted piperazine derivatives .

Scientific Research Applications

1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-(2-ethoxyethoxy)-2-fluorophenyl]piperazine involves its interaction with specific molecular targets in the body. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine is unique due to the presence of both the ethoxyethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with biological targets compared to other piperazine derivatives .

Properties

Molecular Formula

C14H21FN2O2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[4-(2-ethoxyethoxy)-2-fluorophenyl]piperazine

InChI

InChI=1S/C14H21FN2O2/c1-2-18-9-10-19-12-3-4-14(13(15)11-12)17-7-5-16-6-8-17/h3-4,11,16H,2,5-10H2,1H3

InChI Key

WZDXKLBKPWHVEH-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC(=C(C=C1)N2CCNCC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.